3-chloro-2-fluoro-4-iodobenzaldehyde
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Overview
Description
3-chloro-2-fluoro-4-iodobenzaldehyde is a synthetic compound with the molecular formula C7H3ClFIO and a molecular weight of 284.5 g/mol. It is often used in scientific experiments, particularly in the field of chemistry. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde ring, making it a polyhalogenated benzaldehyde.
Preparation Methods
The synthesis of 3-chloro-2-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the halogenation of benzaldehyde derivatives, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms at specific positions on the benzene ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-chloro-2-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols. Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Scientific Research Applications
3-chloro-2-fluoro-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-2-fluoro-4-iodobenzaldehyde depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new chemical bonds. The presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems.
Comparison with Similar Compounds
3-chloro-2-fluoro-4-iodobenzaldehyde can be compared with other polyhalogenated benzaldehydes, such as:
3-chloro-4-fluoroiodobenzene: Similar in structure but lacks the aldehyde group, making it less reactive in certain types of reactions.
2-chloro-1-fluoro-4-iodobenzene: Another similar compound with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a unique combination of reactivity and selectivity in various chemical reactions.
Properties
CAS No. |
2387241-42-9 |
---|---|
Molecular Formula |
C7H3ClFIO |
Molecular Weight |
284.5 |
Purity |
95 |
Origin of Product |
United States |
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